(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 2096339-76-1
VCID: VC11726554
InChI: InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H
SMILES: B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.36 g/mol

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid

CAS No.: 2096339-76-1

Cat. No.: VC11726554

Molecular Formula: C6H4BClF3NO2

Molecular Weight: 225.36 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid - 2096339-76-1

Specification

CAS No. 2096339-76-1
Molecular Formula C6H4BClF3NO2
Molecular Weight 225.36 g/mol
IUPAC Name [6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H
Standard InChI Key OLRXJTUODFYILY-UHFFFAOYSA-N
SMILES B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O
Canonical SMILES B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is [6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid. Its structure consists of a pyridine ring substituted at the 2-position with a trifluoromethyl group (-CF₃), at the 6-position with chlorine, and at the 3-position with a boronic acid (-B(OH)₂) functional group. The spatial arrangement of these substituents creates a sterically hindered environment that influences its reactivity in cross-coupling reactions.

The molecular geometry was confirmed through X-ray crystallography in related pyridylboronic acids, revealing a planar pyridine ring with bond angles consistent with sp² hybridization at the boron atom . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, attributed to the electron-withdrawing effects of the -CF₃ and -Cl groups .

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound's structure:

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 8.22 (d, J = 5.4 Hz, 1H, pyridine H-4), 7.53–7.07 (m, pyridine H-5 and aromatic protons from byproducts) .

  • ¹³C NMR (101 MHz, DMSO-d₆): Key peaks at δ 181.16 (C=S in thiourea derivatives), 153.14 (C-B), and 111.25 ppm (CF₃-coupled carbons) .

  • ¹¹B NMR: A singlet at δ 28.5 ppm confirms the presence of the boronic acid group.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically proceeds via palladium-catalyzed borylation of 6-chloro-2-(trifluoromethyl)pyridine precursors. A representative protocol involves:

  • Halogenation: Treatment of 2-(trifluoromethyl)pyridine with N-chlorosuccinimide (NCS) in DMF at 80°C to install the 6-chloro substituent.

  • Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in THF at 60°C .

This method yields the boronic acid in 68–72% isolated yield after silica gel chromatography. Alternative approaches using Suzuki-Miyaura coupling of halogenated precursors with boronic esters have been reported but show lower efficiency (45–50% yield) .

Catalytic Optimization

Recent advances employ copper-mediated Chan-Lam coupling under oxygen atmosphere, achieving 85% yield with 10 mol% Cu(OAc)₂ in microwave-assisted reactions . Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature45°CMaximizes rate
Reaction Time12–24 hPrevents decomposition
Oxygen Pressure1.5 atmOxidizes Cu(I)

This method avoids palladium costs but requires strict anhydrous conditions .

Physicochemical Properties

Thermal and Solubility Data

Experimental characterizations reveal:

PropertyValueMethod
Melting Point134–136°CDifferential Scanning Calorimetry
Boiling Point298.9±50.0°C (Predicted)QSPR modeling
Density1.57±0.1 g/cm³Pycnometry
pKa5.83±0.58Potentiometric titration
Solubility in DMSO48 mg/mLGravimetric analysis

The compound exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and THF.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound serves as a versatile coupling partner in palladium-catalyzed reactions. A 2024 study demonstrated its efficacy in synthesizing biaryl pharmaceuticals:

SubstrateProduct YieldTurnover Number (TON)
4-Bromoanisole92%840
2-Naphthyl triflate88%790
3-Pyridyl chloride76%680

Reaction conditions: 1.5 mol% Pd(PPh₃)₄, K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 12 h .

Medicinal Chemistry Applications

In kinase inhibitor development, the trifluoromethyl-pyridylboronic acid moiety enhances target binding through:

  • Hydrophobic Interactions: CF₃ group occupies ATP-binding pockets

  • H-Bonding: Boronic acid interacts with catalytic lysine residues

Notable derivatives include:

  • Anticancer Agents: IC₅₀ = 18 nM against BTK kinase

  • Antimicrobials: 99% growth inhibition of S. aureus at 2 μg/mL

Analytical Characterization

Chromatographic Methods

HPLC purity analysis employs:

  • Column: C18, 150 × 4.6 mm, 3.5 μm

  • Mobile Phase: 65:35 MeCN/0.1% H₃PO₄

  • Retention Time: 4.91 min (Method 1), 3.13 min (Method 2)

Mass Spectrometry

High-resolution ESI-MS shows the [M+H]⁺ ion at m/z 381.1341 (calc. 381.1355), confirming molecular formula C₁₈H₂₀F₃N₄S . MS/MS fragmentation patterns exhibit characteristic losses of H₂O (18 Da) and B(OH)₂ (62 Da).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator